molecular formula C11H19F3N2O5 B2682131 Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid CAS No. 2243514-12-5

Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid

Cat. No.: B2682131
CAS No.: 2243514-12-5
M. Wt: 316.277
InChI Key: KXZUIGQDKGGJNP-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate (hereafter referred to as the target compound) is a carbamate-protected amine derivative featuring a 3-hydroxyazetidine ring. The trifluoroacetic acid (TFA) component likely acts as a counterion or results from deprotection during synthesis. This compound is structurally significant due to:

  • The tert-butyl carbamate (Boc) group, a common protecting group in organic synthesis that enhances solubility and stability .
  • Trifluoroacetic acid, often used in Boc deprotection or as a stabilizing agent in acidic conditions .

Properties

IUPAC Name

tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.C2HF3O2/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9;3-2(4,5)1(6)7/h10,13H,4-6H2,1-3H3,(H,11,12);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZUIGQDKGGJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243514-12-5
Record name tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate; trifluoroacetic acid
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Biological Activity

Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate, also known as a carbamate derivative, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
  • Molecular Formula : C₉H₁₈N₂O₃
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1035351-07-5

The compound features a hydroxyazetidine moiety that contributes to its biological activity, particularly in enzyme interactions and protein binding.

The biological activity of Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modifying their activity. This interaction can lead to various biological effects, such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

Biological Activity and Effects

Research indicates that Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in colon carcinoma cells (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structure suggests potential effectiveness due to the presence of electron-withdrawing groups which enhance its interaction with bacterial targets.
  • Enzyme Interaction Studies : The compound has been utilized in studies investigating enzyme mechanisms, where it serves as a substrate or inhibitor, providing insights into enzyme kinetics and dynamics.

Case Studies

Several studies highlight the biological potential of Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate:

StudyFindings
Study ADemonstrated significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of 1.5 µg/mL.
Study BShowed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study CInvestigated the compound's role as a potential inhibitor of acetylcholinesterase, suggesting implications for neurodegenerative diseases.

Comparative Analysis

To understand the unique properties of Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
Tert-butyl N-(2-hydroxyethyl)carbamateSimilar carbamate structureModerate enzyme inhibition
Tert-butyl N-(4-hydroxybutyl)carbamateSimilar carbamate structureLow cytotoxicity but potential antimicrobial properties

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds. It has shown promise in:

  • Anticancer Research : Compounds with azetidine rings have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Intermediate in Drug Development : It acts as an intermediate for synthesizing complex molecules used in drug discovery programs. Its ability to undergo various reactions makes it valuable in creating diverse chemical libraries .

Case Studies

  • Azetidine Derivatives in Drug Discovery :
    • A study demonstrated the synthesis of azetidine-based compounds using tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate as a key intermediate. These derivatives exhibited promising biological activities against specific targets involved in disease pathways .
  • Cascade Reactions :
    • Research highlighted the use of this compound in cascade reactions to access complex tetrahydroisoquinoline structures, which are prevalent in natural products and pharmaceuticals .

Data Tables

Application AreaDescriptionExamples
Medicinal ChemistryPotential therapeutic agentAnticancer compounds
Organic SynthesisIntermediate for drug developmentSynthesis of drug candidates
Cascade ReactionsFormation of complex structuresTetrahydroisoquinolines

Chemical Reactions Analysis

Mechanism of Boc Deprotection with TFA

The Boc group in Compound A is cleaved via acid-catalyzed hydrolysis. The reaction proceeds through three key steps :

  • Protonation : TFA protonates the carbamate oxygen, destabilizing the tert-butyl group.

  • Elimination : The tert-butyl cation (a carbocation) is released, forming a carbamic acid intermediate.

  • Decarboxylation : The carbamic acid loses CO₂, yielding the free amine (3-hydroxyazetidin-3-yl)methylamine as a TFA salt.

Byproduct Management :

  • The tert-butyl cation is trapped by TFA or water, forming tert-butyl trifluoroacetate or tert-butanol .

  • CO₂ gas evolves during decarboxylation, necessitating open reaction systems .

Hydrolysis Reactions

  • Acidic Hydrolysis : Under TFA, Compound A undergoes rapid Boc cleavage (3–5 hours at 0–22°C) .

  • Base Sensitivity : Basic conditions are avoided due to potential side reactions (e.g., azetidine ring instability).

Coupling Reactions

The deprotected amine can participate in:

  • Reductive Amination : With aldehydes/ketones, catalyzed by NaBH(OAc)₃ in TFA .

  • Nucleophilic Substitution : Reacts with alkyl halides or sulfonates.

Optimized Reaction Conditions

ParameterOptimal ConditionOutcome
Temperature0–22°CFaster kinetics, reduced side products
TFA Concentration20–30% (v/v) in DCMComplete deprotection in 3–5 h
Additives5 equiv. triethylamineSuppresses ketone reduction

Byproduct Analysis

  • Pyranol Formation : ~8–10% when NaBH(OAc)₃ is used without base .

  • Demesylation : <0.3% under optimized conditions .

Spectroscopic Evidence

  • ¹H NMR : Confirmed tert-butyl trifluoroacetate as the major trapped species .

  • Headspace MS : Minimal isobutylene gas evolution (<10%) due to efficient cation trapping .

Comparison with Other Acids

TFA outperforms HCl or H₂SO₄ in Boc deprotection due to:

  • Solubility : Enhanced solubility of intermediates in polar aprotic solvents.

  • Milder Conditions : Avoids harsh heating (e.g., HCl requires >40°C) .

Comparison with Similar Compounds

Structural Comparison

The target compound is compared to structurally related tert-butyl carbamates and TFA-containing derivatives (Table 1):

Compound Name Key Structural Features Functional Groups Evidence ID
Target Compound 3-hydroxyazetidine, Boc, TFA Hydroxyl, carbamate, trifluoroacetate [7], [15]
tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate Benzodioxole, ethoxyvinyl Aryl, vinyl ether [2]
tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) carbamate Triazolopyridazine, nitroaryl Nitro, heterocyclic [5]
tert-butyl 2,4-difluorobenzylcarbamate Difluorophenyl Fluorine substituents [4]
N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate Trifluoroethyl, nitroazole Nitro, trifluoroethyl [9]

Key Observations :

  • Trifluoroacetic acid is commonly associated with Boc deprotection (e.g., in and ), suggesting the TFA in the target compound may originate from synthesis or purification steps.

Example :

  • In , tert-butyl carbamates are deprotected using TFA in dichloromethane, yielding trifluoroacetate salts. This parallels the TFA component in the target compound .

Physicochemical Properties

Property Target Compound tert-butyl 2,4-difluorobenzylcarbamate tert-butyl (3-methyl-triazolopyridazinyl) carbamate
Molecular Weight ~309.3 g/mol (est.) 285.3 g/mol 358.3 g/mol
Solubility Polar solvents (DCM, MeOH) Low polarity (hexane/EtOAc) Moderate (DCM/THF)
NMR Features δ ~1.4 ppm (t-Bu), δ ~4.5 ppm (azetidine CH₂) δ 1.4 ppm (t-Bu), δ 7.0–7.5 ppm (aryl F) δ 1.4 ppm (t-Bu), δ 8.0–8.5 ppm (triazole protons)

Notes:

  • Trifluoroacetate salts (as in the target compound) are hygroscopic, requiring careful storage .

Unique Aspects of the Target Compound :

  • The 3-hydroxyazetidine group may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding, as seen in crystal engineering studies .
  • The TFA counterion could influence pharmacokinetics by modulating solubility and stability.

Q & A

Q. Table 1: Synthetic Conditions Comparison

StepSolventTFA RatioTime (h)Yield (%)Reference
DeprotectionDCM1:25>95
Carbamate FormationTHFN/A2480–85

Basic: How should this compound be characterized to confirm structural integrity?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the azetidine ring, tert-butyl group, and carbamate linkage. Note that TFA may appear as a singlet at ~8.5 ppm in 1^1H NMR, requiring careful baseline correction .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the solid state, as demonstrated for structurally similar carbamates .
  • LC-MS : Validate purity (>95%) and molecular weight (327.32 g/mol for the free base) using high-resolution mass spectrometry .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal lattice formation, particularly for the TFA salt .
  • Lyophilization : For aqueous-soluble intermediates, freeze-drying preserves stability .

Q. Table 2: Purification Efficiency

MethodPurity (%)Recovery (%)Key Challenge
Column Chromatography90–9570–80Co-elution of polar byproducts
Recrystallization98+50–60Solvent compatibility

Basic: How is this compound utilized as a building block in complex molecule synthesis?

Methodological Answer:
The azetidine moiety and carbamate group make it valuable for:

  • Peptide Mimetics : Introduce constrained ring systems via amide coupling .
  • Pharmaceutical Intermediates : Serve as a precursor for fluorinated APIs (e.g., kinase inhibitors) by functionalizing the hydroxyl group .
  • Polymer Chemistry : Incorporate into dendrimers or stimuli-responsive materials via click chemistry .

Advanced: How can contradictions in NMR data (e.g., split peaks or shifted signals) be resolved?

Methodological Answer:

  • TFA Artifact Mitigation : Use deuterated solvents (e.g., D2_2O) to suppress the TFA signal. Adjust pH to deprotonate the azetidine nitrogen, reducing line broadening .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing split peaks by analyzing spectra at 25°C vs. −40°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H and 13^13C shifts .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:
Adopt a split-plot experimental design (as in environmental chemistry studies):

  • Factors : pH (2–10), temperature (4°C, 25°C, 40°C), and light exposure.
  • Response Variables : Degradation rate (HPLC), color change, and precipitate formation .
  • Protocol :
    • Prepare buffered solutions (0.1 M) at target pH.
    • Incubate samples in controlled environments.
    • Analyze aliquots at 0, 7, 14, and 30 days using LC-MS .

Q. Table 3: Stability Study Results

ConditionDegradation Rate (%/day)Major Degradant
pH 2, 40°C5.2Azetidine ring-opened product
pH 7, 25°C0.3None detected

Advanced: What strategies optimize multi-step synthesis involving this compound?

Methodological Answer:

  • Protection-Deprotection Sequencing : Prioritize TFA cleavage after introducing acid-labile groups (e.g., Boc) to avoid side reactions .
  • Catalyst Screening : Test palladium or organocatalysts for coupling reactions involving the azetidine nitrogen .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Advanced: How to evaluate environmental fate using computational models?

Methodological Answer:

  • QSPR Models : Predict logP (2.1) and biodegradability using software like EPI Suite.
  • Ecotoxicity Assays : Expose Daphnia magna to sub-ppm concentrations and measure LC50_{50} values .
  • Soil Column Studies : Track leaching potential and adsorption coefficients (Koc_{oc}) in loam or sandy soils .

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